

An In-depth Technical Guide to 6-Ethoxy-2,3-difluorobenzaldehyde

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Compound of Interest

Compound Name: 6-Ethoxy-2,3-difluorobenzaldehyde

Cat. No.: B179240

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **6-Ethoxy-2,3-difluorobenzaldehyde**, a halogenated and ether-substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to its specific substitution pattern, this compound is a valuable building block in the synthesis of complex organic molecules and novel pharmaceutical agents.

Molecular Structure and Identifiers

6-Ethoxy-2,3-difluorobenzaldehyde is characterized by a benzene ring substituted with an ethoxy group at position 6, two fluorine atoms at positions 2 and 3, and a formyl (aldehyde) group at position 1. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro and aldehyde) groups on the aromatic ring suggests a nuanced reactivity profile.

Identifier	Value
Molecular Formula	C ₉ H ₈ F ₂ O ₂
IUPAC Name	6-Ethoxy-2,3-difluorobenzaldehyde
CAS Number	167684-02-8
Canonical SMILES	CCOC1=C(C(=C(C=C1)F)F)C=O
InChI	InChI=1S/C9H8F2O2/c1-2-13-8-5-3-4(10)6(11)7(8)9(12)O/h3,5,9H,2H2,1H3
InChIKey	Not publicly available

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **6-Ethoxy-2,3-difluorobenzaldehyde** are not widely available in the public domain. However, properties can be estimated based on its structure and data from analogous compounds.

Property	Value	Source
Molecular Weight	186.16 g/mol	Calculated
Appearance	Likely a solid or liquid at room temperature	Inferred
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate)	Inferred from related structures[1]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **6-Ethoxy-2,3-difluorobenzaldehyde** is not readily available. However, a plausible synthetic route can be devised based on established

organic chemistry principles, such as the formylation of a substituted aromatic compound. A potential synthetic pathway is outlined below.

Proposed Synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde

A potential route to **6-Ethoxy-2,3-difluorobenzaldehyde** could involve the ortho-lithiation of 1-ethoxy-2,3-difluorobenzene followed by formylation.

Step 1: Preparation of 1-ethoxy-2,3-difluorobenzene

This starting material could be synthesized from 2,3-difluorophenol via a Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Step 2: Ortho-lithiation and Formylation

The 1-ethoxy-2,3-difluorobenzene can then undergo regioselective ortho-lithiation directed by the ethoxy group. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Illustrative Experimental Protocol (Hypothetical):

To a solution of 1-ethoxy-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation. Subsequently, N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **6-Ethoxy-2,3-difluorobenzaldehyde**.

Reactivity and Potential Applications

The aldehyde group of **6-Ethoxy-2,3-difluorobenzaldehyde** is expected to undergo typical reactions of aromatic aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The fluorine and ethoxy substituents will influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

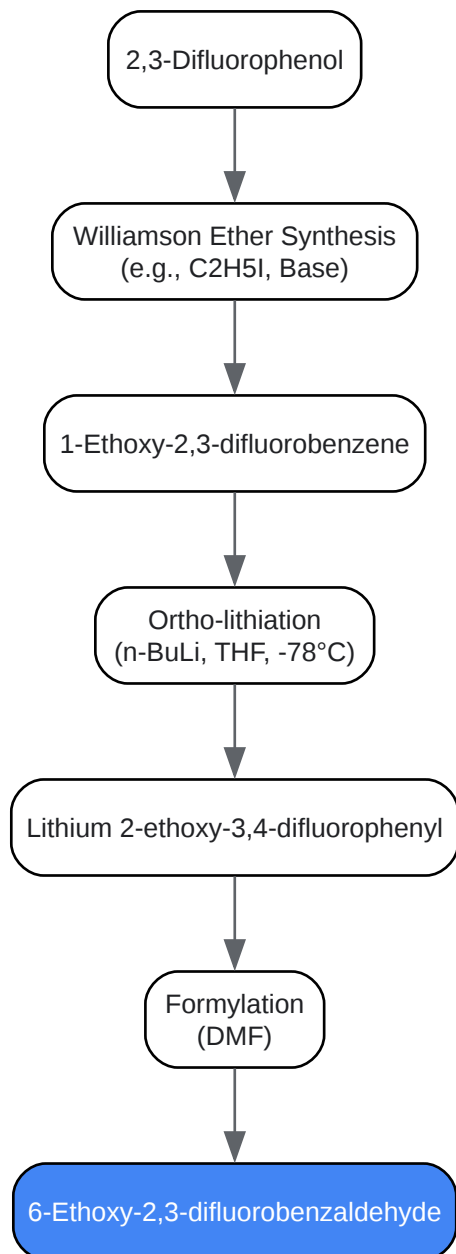
Given its structure, **6-Ethoxy-2,3-difluorobenzaldehyde** is a promising intermediate for the synthesis of:

- **Pharmaceuticals:** The difluorobenzaldehyde moiety is a common feature in various biologically active molecules.
- **Agrochemicals:** Fluorinated organic compounds often exhibit enhanced pesticidal or herbicidal activity.
- **Materials Science:** Substituted benzaldehydes are precursors to various polymers and functional materials.

Visualizing the Synthetic Pathway

The proposed synthetic logic can be visualized as a workflow diagram.

Proposed Synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde



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Caption: Proposed synthetic workflow for **6-Ethoxy-2,3-difluorobenzaldehyde**.

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References

- 1. 3-(Ethoxymethoxy)-2,6-difluorobenzaldehyde | C₁₀H₁₀F₂O₃ | CID 50901397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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